2-Tert-butoxy-4-cyclopropoxybenzenesulfonamide
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Overview
Description
2-Tert-butoxy-4-cyclopropoxybenzenesulfonamide is an organic compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a benzenesulfonamide core. It is primarily used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-4-cyclopropoxybenzenesulfonamide typically involves the reaction of 2-tert-butoxy-4-cyclopropoxybenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-4-cyclopropoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
2-Tert-butoxy-4-cyclopropoxybenzenesulfonamide is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butoxy-4-methoxybenzenesulfonamide
- 2-Tert-butoxy-4-ethoxybenzenesulfonamide
- 2-Tert-butoxy-4-propoxybenzenesulfonamide
Uniqueness
2-Tert-butoxy-4-cyclopropoxybenzenesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific chemical reactions and research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H19NO4S |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]benzenesulfonamide |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-11-8-10(17-9-4-5-9)6-7-12(11)19(14,15)16/h6-9H,4-5H2,1-3H3,(H2,14,15,16) |
InChI Key |
KEWKOXNPICWURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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